
(S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for pyrrolidin-2-ones involves the photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This method is green and efficient, carried out under mild conditions without the use of metals.
Industrial Production Methods
Industrial production methods for pyrrolidin-2-ones often involve multi-component reactions with solvent participation. For example, a sequential Ugi/olefination reaction can be used to construct pyrrolidin-5-one-2-carboxamides . This method features mild conditions, a wide range of substrates, and good functional group tolerance.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one can undergo various types of reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include tributyltin hydride and AIBN for radical cyclization reactions . Conditions often involve boiling toluene as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclization of N-methyl-N-(1-substituted or 1,2-disubstituted vinyl)-2,2-bis(phenylsulfanyl)acetamides can yield pyrrolidin-2-ones .
Wissenschaftliche Forschungsanwendungen
(S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Industry: Used in the production of various materials and chemicals.
Wirkmechanismus
The mechanism of action of (S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, derivatives of pyrrolidin-2-one have been shown to inhibit non-muscle myosin II activity with high specificity . This inhibition can affect various cellular processes, including cell motility and division.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-2-pyrrolidinone: Known for its use as a non-muscle myosin II inhibitor.
1-(4-Bromophenyl)pyrrolidin-2-one: Another derivative with similar applications.
Uniqueness
(S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one is unique due to its specific chiral configuration and the presence of both amino and chloro functional groups
Eigenschaften
Molekularformel |
C8H13ClN2O2 |
|---|---|
Molekulargewicht |
204.65 g/mol |
IUPAC-Name |
(3S)-3-[(2S)-2-amino-4-chloro-3-oxobutyl]pyrrolidin-2-one |
InChI |
InChI=1S/C8H13ClN2O2/c9-4-7(12)6(10)3-5-1-2-11-8(5)13/h5-6H,1-4,10H2,(H,11,13)/t5-,6-/m0/s1 |
InChI-Schlüssel |
SZRUTPQIPWMIRX-WDSKDSINSA-N |
Isomerische SMILES |
C1CNC(=O)[C@@H]1C[C@@H](C(=O)CCl)N |
Kanonische SMILES |
C1CNC(=O)C1CC(C(=O)CCl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-chloro-3-[(2E)-3-ethyl-1,1-dimethyl-1H,2H,3H-benzo[e]indol-2-ylidene]propan-2-one](/img/structure/B13328251.png)
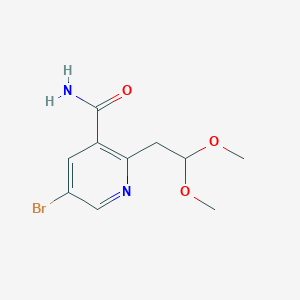
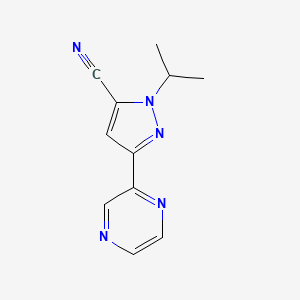
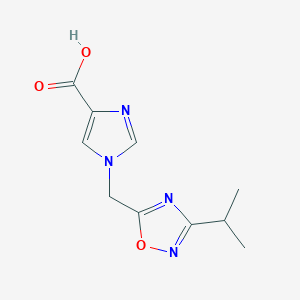
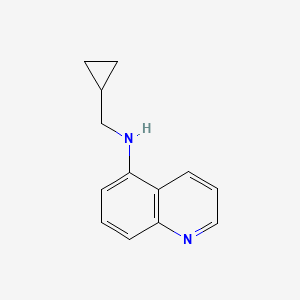

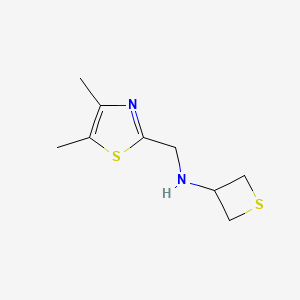
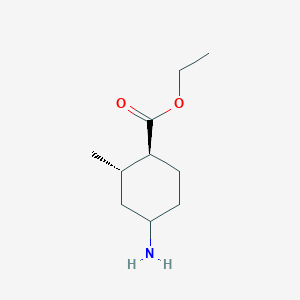
![(R)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a]azepin-6-yl)acetate](/img/structure/B13328292.png)
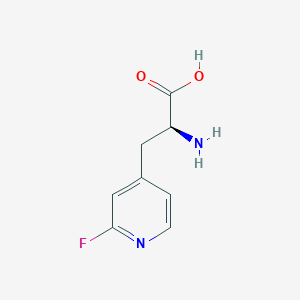
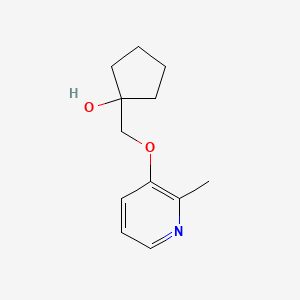
![3-(tert-Butoxycarbonyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c][1,8]naphthyridine-6-carboxylic acid](/img/structure/B13328304.png)
![4-(4-Methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B13328305.png)
